Tozasertib

Content Navigation

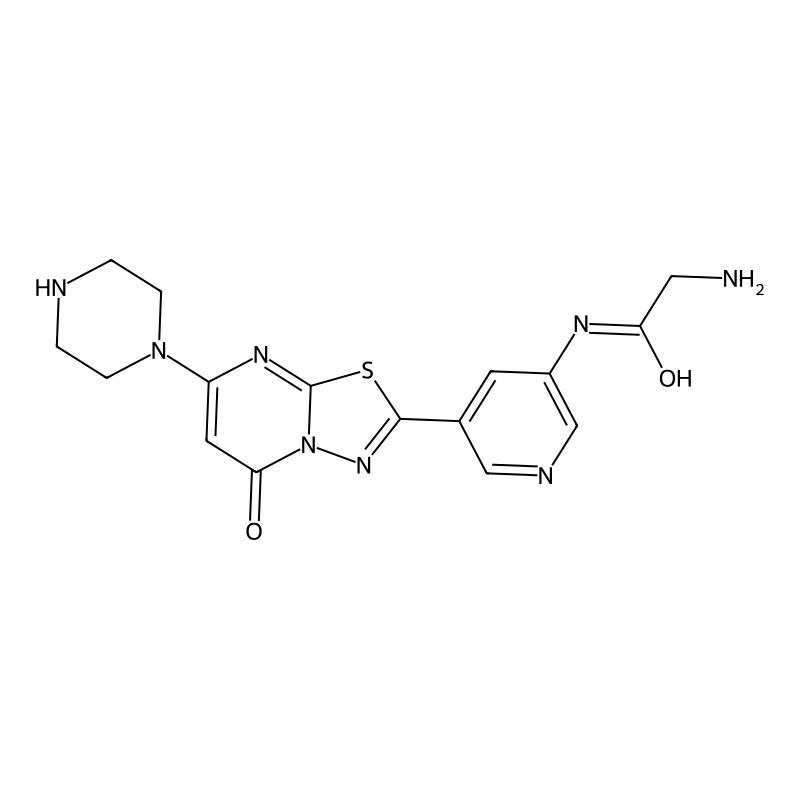

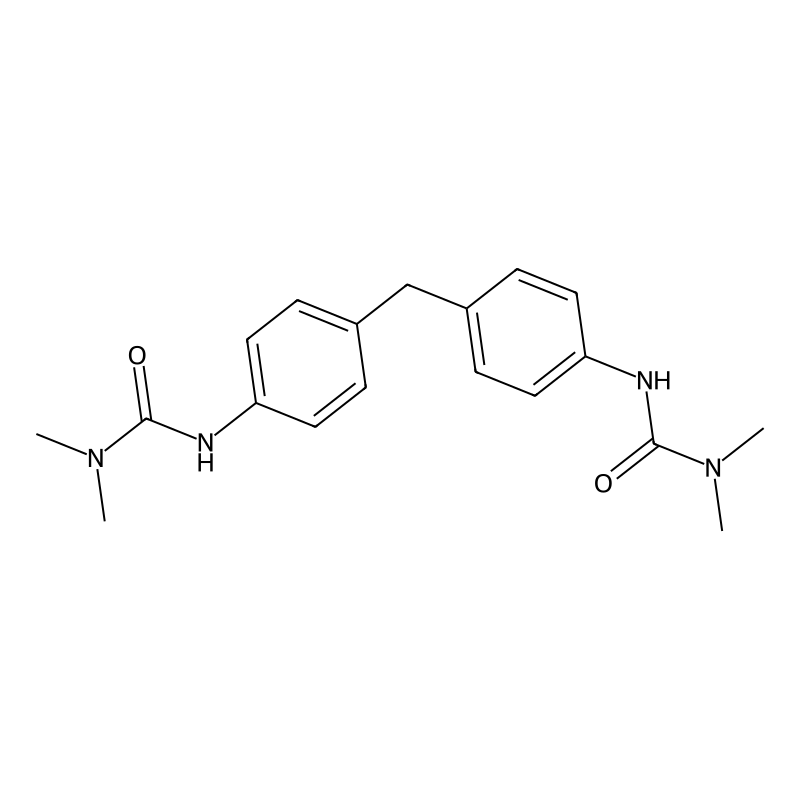

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tozasertib Aurora kinase inhibitor mechanism of action

Primary Mechanism: Aurora Kinase Inhibition

Tozasertib potently inhibits Aurora kinases A, B, and C by targeting their ATP-binding pockets [1] [2] [3]. Inhibition of these key mitotic regulators causes profound cellular defects.

- Disruption of Mitosis: By inhibiting Aurora A and B, this compound induces failure of G2/M transition, abnormal spindle formation, and cytokinesis defects [1] [2]. This results in polyploidy and ultimately leads to apoptosis in cancer cells [4] [5].

- Quantitative Inhibition: The table below shows the potency of this compound against its primary kinase targets.

| Kinase Target | Reported Kd or IC50 Values | Biological Consequence of Inhibition |

|---|---|---|

| Aurora Kinase A | Kd = 0.6 nM [2] | Disruption of centrosome maturation, mitotic spindle formation, and chromosomal alignment [6] [5]. |

| Aurora Kinase B | Inhibited in cellular assays [1] | Failure of cytokinesis, leading to polyploidy and apoptosis [1] [5]. |

| Aurora Kinase C | Low nanomolar concentration inhibition [4] | Perturbation of chromosome segregation (function overlaps with Aurora B) [4] [6]. |

Additional Targets and Mechanisms

Beyond Aurora kinases, this compound directly interacts with other critical signaling nodes, contributing to its overall efficacy.

- RIPK1 Inhibition: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with a reported Kd of 20 nM [1] [2]. It inhibits TNF-induced necroptosis by targeting the RIPK1-RIPK3-MLKL signaling axis, with cellular IC50 values ranging from 0.26 µM to 2.56 µM depending on the model [1] [2].

- Anti-tumor Immunity: In melanoma models, AURKB inhibition by this compound suppresses MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes. This decreases CD4+ Treg cells in tumors, activating CD8+ T cells and reversing immune escape [7].

- Neuroprotective Potential: A 2025 study suggests this compound may have a neuroprotective effect in an Alzheimer's disease model, potentially through modulation of the FGF1/PI3K/Akt pathway, reducing oxidative stress, neuroinflammation, and apoptotic markers [8].

Key Experimental Protocols

The following methodologies are central to investigating this compound's mechanisms.

- In Vitro Cell Viability and Cytotoxicity: Cell viability (IC50) is determined using assays like MTT after 120 hours of drug incubation [9]. Cytokinesis defects are quantified via high-content imaging, measuring parameters like nuclear area and roundness after 48 hours of treatment [1] [2].

- Analysis of Cell Death Pathways: For necroptosis studies, cells are pre-treated with this compound for 1 hour, then stimulated with murine TNF (mTNF) in L929sAhFas cells for 5-24 hours. Cell death is quantified using plasma membrane permeability dyes [1] [2].

- Generation of Resistant Cell Lines: To model acquired resistance, glioma cells are exposed to stepwise increasing concentrations of this compound, starting from a low dose (e.g., 10 nM) for 72 hours, with viable cells sorted and gradually adapted to higher doses (up to 100 nM) [4].

Resistance and Combination Strategies

A significant challenge with this compound is the development of resistance, driven by specific adaptive responses.

- ABC Transporter Efflux: The efficacy of this compound is severely impaired by the ATP-binding cassette (ABC) transporters ABCB1 (MDR1) and ABCG2 (BCRP), which actively pump the drug out of cancer cells [5] [9].

- Metabolic Reprogramming: Acquired resistance in glioma cells is linked to upregulation of Pyruvate Dehydrogenase Kinases (PDKs), particularly PDK4. This inhibits the Pyruvate Dehydrogenase Complex (PDHC), shifting metabolism to support survival [4].

- Synergistic Combinations:

- Conventional Chemotherapy: VX-680 interacts positively with doxorubicin, methotrexate, and cisplatin, overcoming cross-resistance in osteosarcoma models [5].

- PDK Inhibition: The PDK inhibitor Dichloroacetate (DCA) promotes mitochondrial permeabilization and apoptosis in this compound-resistant glioma cells [4].

- Immune Checkpoint Therapy: Combining this compound with immune checkpoint inhibitors may produce synergistic anti-melanoma effects by reversing tumor immune suppression [7].

Mechanism of Action and Resistance Pathways

The diagram below summarizes the primary mechanisms of action and resistance pathways of this compound.

This diagram illustrates how the multi-target mechanism of this compound contributes to its anti-cancer effects and how cancer cells develop resistance.

Key Insights for Research and Development

- Dual-Target Profile: this compound's unique dual inhibition of Aurora kinases and RIPK1 sets it apart from more specific Aurora inhibitors [1] [2].

- Resistance Awareness: Consider inherent or acquired expression of ABC transporters (ABCB1, ABCG2) and PDK upregulation as major factors limiting efficacy [4] [9].

- Combination Potential: Rational combination strategies, including chemotherapy, metabolic inhibitors (DCA), and immunotherapy, show promise in overcoming resistance and improving therapeutic outcomes [7] [4] [5].

- Beyond Oncology: Emerging evidence in neurodegenerative models suggests potential for drug repurposing beyond cancer [8].

References

- 1. a novel target of the Aurora kinase inhibitor this compound (VX- ... [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1-dependent cell death: a novel target of the Aurora ... [nature.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Reversing this compound resistance in glioma through inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical validation of Aurora kinases-targeting drugs in ... [nature.com]

- 6. Aurora kinases signaling in cancer: from molecular perception ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound activates anti-tumor immunity through ... [sciencedirect.com]

- 8. Neuroprotective effect of this compound in Streptozotocin ... [nature.com]

- 9. ABCG2 impairs the activity of the aurora kinase inhibitor ... [bmcresnotes.biomedcentral.com]

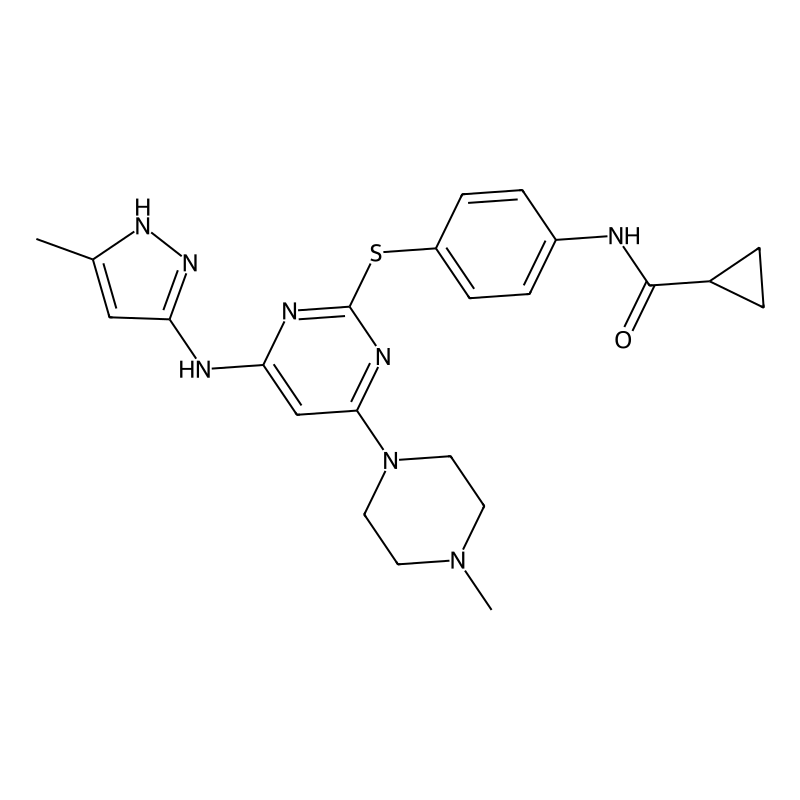

Mechanism of Action and Kinase Inhibition Profile

Tozasertib is a type I ATP-competitive inhibitor that binds to the kinase's active, DFG-in conformation [1]. Its primary mechanism is disrupting mitosis by simultaneously inhibiting Aurora kinases A, B, and C.

The table below details its potency (measured as Ki) against its primary and secondary kinase targets.

| Kinase Target | Ki (nM) | Biological Consequence of Inhibition |

|---|---|---|

| Aurora A | 0.6 nM [2] [3] [4] | Failure of centrosome maturation, leading to abnormal spindle formation and G2/M arrest [1] [5]. |

| Aurora C | 4.6 nM [3] [4] | Function overlaps with Aurora B; role is most prominent in meiosis [6] [5]. |

| Aurora B | 18 nM [2] [3] [4] | Failure of cytokinesis, leading to polyploidy (cells with multiple sets of chromosomes) and apoptosis [1] [5]. |

| FLT-3 | 30 nM [2] [4] | Inhibition of proliferation in hematopoietic cancers [4]. |

| BCR-ABL (T315I mutant) | 30 nM [4] | Overcomes a common resistance mutation in chronic myeloid leukemia (CML) [4]. |

Beyond its well-established role in mitosis inhibition, research has revealed that this compound independently and potently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis (a form of programmed cell death) [1]. The IC50 for necroptosis inhibition is in the same sub-micromolar range (0.26-2.56 µM depending on the cell model) as its effect on cytokinesis, but this activity is functionally distinct from its anti-mitotic action [1].

A simplified pathway of this compound's primary anti-mitotic action leading to cell death.

Cellular and Preclinical Effects

In vitro and in vivo studies demonstrate that this compound exerts multifaceted anti-cancer effects.

| Effect Category | Experimental Findings |

|---|---|

| Cell Cycle & Death | Indces cell cycle arrest at G2/M phase, promotes apoptosis (programmed cell death), and triggers autophagy [2] [6]. |

| Anti-proliferation | Inhibits proliferation and colony formation in a wide spectrum of human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range [2] [3] [5]. |

| In Vivo Efficacy | Reduces tumor volume in xenograft models of leukemia (HL-60) and colon cancer [1] [7]. |

| Overcoming Resistance | Shows positive interactions with conventional chemotherapeutic agents (doxorubicin, cisplatin, methotrexate) and can overcome cross-resistance in some drug-resistant osteosarcoma cell lines, though ABCB1/MDR1 overexpression can reduce sensitivity [5]. |

Key Experimental Protocols

To help you contextualize the data, here are methodologies commonly used to evaluate this compound's activity.

- Kinase Inhibition Assays: A coupled enzyme system monitors ATP consumption. Reactions containing kinase, ATP, and a peptide substrate are initiated. The consumption of ATP is coupled to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm. Inhibitory constants (Ki) are calculated from IC50 values obtained by adding this compound in DMSO to the reaction [4].

- Cellular Proliferation/Cytotoxicity (MTT/CCK-8 Assays): Cells are treated with a range of this compound concentrations for 48-72 hours. Metabolically active cells reduce MTT or CCK-8 reagents, producing a colorimetric change. The absorbance is measured to determine the concentration that inhibits cell growth by 50% (IC50 or GI50) [3] [4].

- In Vivo Xenograft Models: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, this compound is administered intraperitoneally (e.g., 12.5 - 70 mg/kg, twice daily). Tumor volume is measured over time and compared to vehicle-treated control groups to assess efficacy [4].

Emerging Research and Resistance Mechanisms

This compound research has expanded into new areas and uncovered potential limitations.

- Drug Repurposing in Neuroscience: A 2025 study reported that this compound has a neuroprotective effect in a mouse model of Alzheimer's disease, potentially through modulation of the FGF1/PI3K/Akt pathway, reducing oxidative stress, neuroinflammation, and apoptosis [8]. This suggests potential for repurposing beyond oncology.

- Acquired Resistance in Cancer: Sustained exposure of glioma cells to clinically relevant concentrations of this compound can lead to acquired resistance. RNA-sequencing identified a significant upregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4) in resistant cells. PDK4 upregulation inhibits the pyruvate dehydrogenase complex (PDHC), shifting metabolism to favor glycolysis. This resistance can be overcome by combining this compound with PDK inhibitors like Dichloroacetate (DCA), which restores mitochondrial function and promotes apoptosis [6].

Proposed mechanism of this compound resistance via PDK4 and its potential reversal.

This compound remains a powerful tool for basic research on mitosis and cell death. Its most promising translational path may lie in combination therapies to overcome resistance [5] and its potential repurposing for neurological diseases [8].

References

- 1. a novel target of the Aurora kinase inhibitor this compound (VX- ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (VX-680) | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. This compound (VX 680) | Aurora A/B/C Inhibitor [medchemexpress.com]

- 4. VX-680 (MK-0457,this compound) - Aurora Kinase Inhibitor [apexbt.com]

- 5. Preclinical validation of Aurora kinases-targeting drugs in ... [nature.com]

- 6. Reversing this compound resistance in glioma through inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 7. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | this compound [tocris.com]

- 8. Neuroprotective effect of this compound in Streptozotocin ... [nature.com]

AURKB Aurora kinase B anti-tumor immunity

AURKB Biology and Role in Cancer

AURKB is a serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [1] [2]. Its dysregulation is a hallmark across numerous cancers.

- Core Functions in Mitosis: AURKB ensures mitotic fidelity by regulating chromosome biorientation, the spindle assembly checkpoint, and cytokinesis [1] [3]. It localizes to centromeres in metaphase and the spindle midzone in anaphase [2].

- Oncogenic Role: AURKB is frequently overexpressed in pan-cancer analyses [4]. This overexpression is associated with advanced tumor stage, poor prognosis, and the creation of aneuploid cells, which can promote tumorigenesis [4] [1] [3]. Its expression is cell-cycle-dependent, peaking at the G2/M phase [1].

Mechanisms of AURKB in Immune Regulation

The connection between AURKB and anti-tumor immunity is an area of growing interest, primarily revolving around its impact on the tumor immune microenvironment.

- Modulation of Immune Cell Infiltration: A pan-cancer analysis revealed that AURKB expression strongly correlates with the infiltration levels of various immune cells, including CD8+ T cells, CD4+ T cells, neutrophils, macrophages, and dendritic cells [4]. The nature of this correlation (positive or negative) varies by cancer type.

- Regulation of Immunomodulatory Factors: AURKB expression is linked to the co-expression of a wide array of immune-related genes, including those involved in MHC, immune activation, immunosuppression, chemokines, and their receptors [4].

- Interaction with Key Immune-Related Pathways:

- FOXM1-AURKB Axis: Recent research in Small Cell Lung Cancer (SCLC) shows that inhibition of the transcription factor FOXM1 alters AURKB signaling. This inhibition enhanced T cell activation, supported the differentiation of CD8+ cytotoxic T cells, and promoted T cell-mediated cancer cell killing [5].

- Association with TMB and MSI: A significant association exists between high AURKB expression and elevated Tumor Mutational Burden (TMB) and Microsatellite Instability (MSI) in several cancer types. This suggests AURKB is linked to a tumor phenotype that may be more susceptible to immunotherapy [4].

The diagram below integrates AURKB's mitotic and emerging immune-regulatory functions.

AURKB drives tumor progression through mitotic errors and by shaping a permissive tumor immune microenvironment. The FOXM1-AURKB axis represents a novel link to T-cell regulation.

AURKB as a Therapeutic Target

The critical role of AURKB in cancer has made it a compelling target for drug development.

- Therapeutic Rationale: Inhibiting AURKB disrupts mitosis, leading to mitotic catastrophe and cell death in highly proliferative cancer cells [3].

- Inhibitor Compounds: Multiple small-molecule ATP-competitive inhibitors have been developed.

- Barasertib: A selective AURKB inhibitor shown to improve hemodynamics in preclinical models of pulmonary arterial hypertension by reversing pathogenic vascular remodeling, demonstrating its potency [6].

- Other Inhibitors: GSK1070916 (a dual AURKB/C inhibitor) and BRD-7880 (a highly specific inhibitor) have been characterized in preclinical studies [6] [7].

- Combination Therapies: To overcome resistance and improve efficacy, combination strategies are being explored.

- With Senolytics: In PAH models, combining barasertib with the p21 attenuator UC2288 was more effective in reducing vascular remodeling than either drug alone [6].

- With Chemotherapy/Immunotherapy: In SCLC, FOXM1 inhibition (which alters AURKB signaling) showed synergistic effects with platinum-based chemotherapy and enhanced anti-tumor immunity [5].

The table below summarizes key AURKB inhibitors and their status.

| Inhibitor Name | Key Characteristics | Experimental/Clinical Context | Citations |

|---|---|---|---|

| Barasertib (AZD1152) | Highly selective AURKB inhibitor | Improved established PAH in animal models and human lung slices; induced cellular senescence in PASMCs. | [6] |

| GSK1070916 | Potent, ATP-competitive AURKB/C inhibitor | Identified via connectivity map analysis as a top candidate to reverse PAH gene signature. | [6] |

| BRD-7880 | Potent and highly selective AURKB/C inhibitor | Used in structural studies to characterize the activated AURKC:INCENP complex. | [7] |

Experimental Approaches for AURKB Research

For researchers aiming to investigate AURKB, here are key methodologies from recent literature.

- In Vitro Functional Assays:

- Cell Viability & Proliferation: Assess using MTT, CellTiter-Glo, or colony formation assays after AURKB inhibition [5].

- Cell Cycle Analysis: Use flow cytometry to confirm cell cycle arrest (typically in G2/M) upon AURKB inhibition [5].

- Migration/Invasion: Evaluate using Transwell or wound-healing assays to study the role of AURKB/FOXM1 in metastasis [5].

- Molecular Techniques:

- Gene Silencing: Utilize siRNA or shRNA to knock down AURKB or its regulator FOXM1. Inducible systems (e.g., Tet-On) are valuable for studying essential genes [5].

- Protein-Protein Interaction: Co-immunoprecipitation (Co-IP) can validate interactions within the CPC (e.g., with INCENP and Survivin) or with novel partners like TRIM28 [8] [2].

- Chromatin Immunoprecipitation (ChIP): Determine the direct binding of transcription factors (e.g., FOXM1) or CPC components to gene promoters, such as TERT [8] [5].

- Transcriptomic and Bioinformatic Analysis:

- Pathway Analysis: After RNA-sequencing, perform Gene Set Enrichment Analysis (GSEA) to identify affected pathways (e.g., "G2/M Checkpoint" or "AURKB signaling") [4] [6].

- Pan-Cancer Analysis: Use public databases (e.g., TCGA, GTEx) to analyze AURKB expression, promoter methylation, mutation, and its correlation with prognosis and immune infiltration across 33 cancer types [4].

- In Vivo Validation:

- Subcutaneous Xenograft Models: Inject human cancer cells into immunodeficient mice to test the efficacy of AURKB or FOXM1 inhibitors on tumor growth [5].

- Spontaneous/Genetically Engineered Models: Use more sophisticated models (e.g., RPM mouse model for SCLC) to evaluate drug efficacy in an autochthonous tumor microenvironment [5].

- Preclinical Efficacy in Human Tissue: Test compounds on human precision-cut lung slices (PCLSs) to bridge the gap between animal models and human patients [6].

The following diagram outlines a workflow for a typical AURKB-focused research project.

A comprehensive research workflow for AURKB spans from computational discovery and in vitro validation to in vivo efficacy testing and deep mechanistic studies.

Conclusion and Future Directions

Targeting AURKB offers a promising multi-faceted strategy for cancer therapy, combining direct cytotoxic effects with potential modulation of the immune microenvironment. Future work should focus on:

- Developing more selective inhibitors to minimize off-target effects [3].

- Exploring combination therapies with chemotherapy, immunotherapy, or other targeted agents to overcome resistance [3] [5].

- Advancing biomarker discovery to identify patient populations most likely to benefit from AURKB-targeted therapies [4] [3].

References

- 1. - Wikipedia Aurora kinase B [en.wikipedia.org]

- 2. | Abcam Aurora B [abcam.com]

- 3. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 4. An analysis of AURKB 's prognostic and immunological roles across... [pmc.ncbi.nlm.nih.gov]

- 5. FOXM1 targeting alters AURKB activity and reshapes ... [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling AURKB as a potential therapeutic target in ... [pmc.ncbi.nlm.nih.gov]

- 7. Structural mechanism of synergistic activation of Aurora ... kinase [nature.com]

- 8. AURKB and PI3K/AKT/mTOR pathways converge to ... [pubmed.ncbi.nlm.nih.gov]

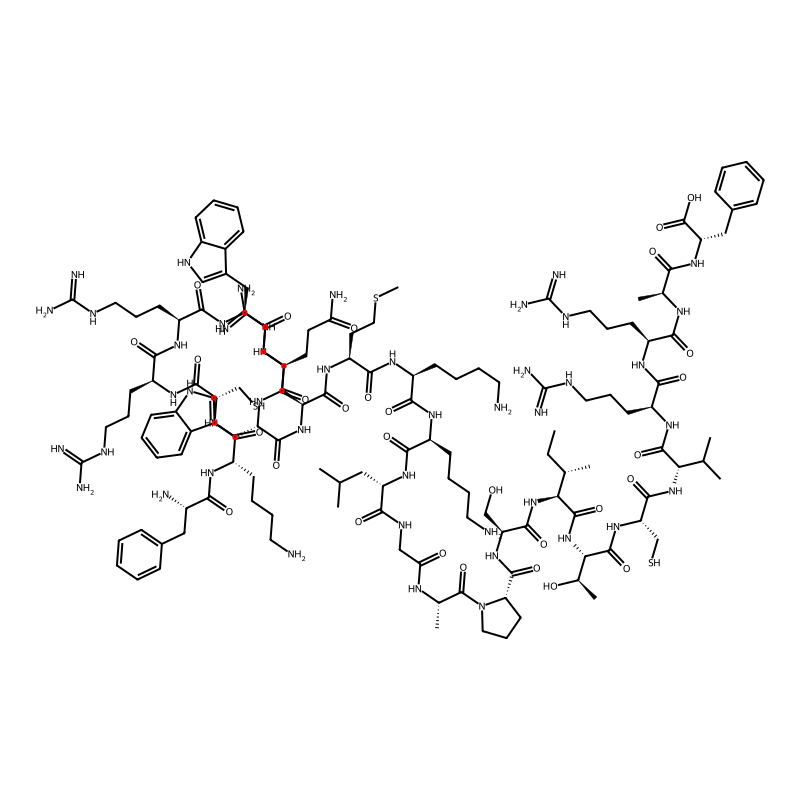

Molecular Mechanism of Action and Cell Cycle Disruption

Tozasertib functions as a type I ATP-competitive inhibitor, binding to the active conformation of the kinases' ATP-binding pocket [1] [2]. This binding inhibits the enzymatic activity of Aurora kinases A, B, and C, which are crucial serine/threonine kinases regulating multiple stages of mitosis [1].

- Primary Target Inhibition: this compound actively inhibits Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and Aurora Kinase C (AURKC) [3] [4].

- Off-target Activity: At similar concentrations, this compound also independently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis (programmed necrotic cell death) [2].

The table below summarizes the core functions of its primary targets and the consequences of their inhibition.

| Aurora Kinase | Core Mitotic Functions | Consequences of this compound Inhibition |

|---|---|---|

| Aurora A (AURKA) | Centrosome maturation & separation, mitotic spindle formation, G2/M transition [1]. | Failure of centrosome separation, defective spindle assembly, mitotic arrest [1] [2]. |

| Aurora B (AURKB) | Chromosome bi-orientation & alignment, spindle checkpoint, cytokinesis [5] [1]. | Failure of cytokinesis, endoreduplication, polyploidy (cells with multiple nuclei) [5] [2]. |

| Aurora C (AURKC) | Spermatogenesis; can compensate for AURKB function [6] [1]. | Contributes to overall mitotic disruption, particularly in cells where it is expressed [6]. |

The following diagram illustrates the primary cell cycle disruption pathway initiated by this compound.

Key Downstream Consequences and Alternative Pathways

Inhibition of Aurora kinases by this compound triggers several critical downstream events that contribute to its anti-cancer effects.

Induction of Apoptosis via PUMA

In colorectal cancer cells, this compound induces mitochondrial apoptosis through p53-independent transcriptional activation of the BH3-only protein PUMA (p53 upregulated modulator of apoptosis) [7]. This pathway is summarized in the table below.

| Experimental Step | Key Finding | Experimental Method Used |

|---|---|---|

| PUMA Induction | PUMA mRNA and protein levels significantly increased. | RT-qPCR, Western Blotting [7]. |

| Pathway Elucidation | PUMA induction is mediated by the canonical NF-κB pathway (p65 subunit) following AKT inhibition. | siRNA knockdown, NF-κB luciferase reporter assay, Chromatin Immunoprecipitation (ChIP) [7]. |

| Functional Validation | PUMA deficiency confers significant resistance to this compound-induced apoptosis. | Comparison of apoptosis in PUMA-KO vs. WT cells (Hoechst staining), colony formation assays [7]. |

| In Vivo Confirmation | PUMA is necessary for the in vivo anti-tumor effect of Aurora kinase inhibitors. | Xenograft models using PUMA-KO HCT116 cells [7]. |

Modulation of Anti-Tumor Immunity

In melanoma models, this compound activates anti-tumor immunity by targeting AURKB in the tumor microenvironment [5].

- Mechanism: AURKB inhibition decreases MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes [5].

- Immunological Outcome: This leads to a reduction in immunosuppressive regulatory T cells (Tregs) within the tumor, which in turn activates CD8+ T cells and enhances tumor cell killing [5].

- Experimental Evidence: This mechanism was identified using single-cell RNA sequencing analysis of patient data and validated in vitro and in vivo [5].

Inhibition of Necroptosis via RIPK1

This compound independently inhibits RIPK1, a key regulator of necroptosis. This effect occurs at a similar concentration range (IC50 ~0.55 µM) as its inhibition of cytokinesis [2]. This is considered an off-target effect, as more specific Aurora kinase inhibitors (e.g., Barasertib) do not inhibit necroptosis [2]. The relationship between these pathways is shown below.

Experimental Considerations for Research

For researchers aiming to study this compound, key methodological details from the cited literature are provided below.

In Vitro Cell Culture & Treatment:

- Standard Dosage: Studies often use a range of 10 nM to 10 µM, with specific effects like cytokine release activation observed at 10 µM in melanoma co-culture models [5] and necroptosis inhibition with an IC50 of ~0.55 µM [2].

- Stock Solution: Typically dissolved in DMSO at a common stock concentration of 1-10 mM [5].

- Treatment Duration: Effects like mitotic arrest and polyploidy can be observed within 24-72 hours of treatment [6].

Key Assays and Readouts:

- Cell Cycle & Death: Flow cytometry for DNA content (cell cycle profile), Western blotting for cleaved Caspase-3 (apoptosis), and high-content imaging for nuclear morphology and count (cytokinesis defects) [7] [2].

- Mitotic Status: Western blotting for phosphorylation of histone H3 (Ser10) is a common marker for mitotic cells [7].

- Gene/Protein Expression: RT-qPCR and RNA-seq for transcriptional changes (e.g., PUMA induction); Western blotting for protein level and phosphorylation status (e.g., AURKB, AKT, IκB, RIPK1) [5] [7] [6].

In Vivo Administration:

Current Status in Drug Development

This compound remains an investigational drug and has not received FDA approval for any indication as of 2025 [3] [9]. It has been evaluated in clinical trials for conditions including leukemia and non-small-cell lung carcinoma [3]. Research continues to explore its potential, including drug repurposing, such as for its neuroprotective effects in an Alzheimer's disease model [8].

References

- 1. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 2. RIPK1-dependent cell death: a novel target of the Aurora ... [nature.com]

- 3. This compound [app.pharmakb.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound activates anti-tumor immunity through decreasing ... [pmc.ncbi.nlm.nih.gov]

- 6. Reversing this compound resistance in glioma through inhibition of ... [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinase inhibition induces PUMA via NF-κB to kill ... [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of this compound in Streptozotocin ... [pmc.ncbi.nlm.nih.gov]

- 9. Novel Drug Approvals for 2025 [fda.gov]

AURKB suppression of anti-tumor immune response

AURKB Biology and Immunosuppressive Mechanisms

Aurora Kinase B (AURKB) is a serine/threonine kinase that functions as a chromosomal passenger protein, playing essential roles in mitosis including chromosome alignment, kinetochore-microtubule attachments, and cytokinesis [1]. While AURKB maintains genomic stability under physiological conditions, its dysregulation in cancer cells leads to chromosomal instability, aneuploidy, and tumor evolution [1]. Beyond its cell cycle functions, emerging research has revealed that AURKB plays a multifaceted role in suppressing anti-tumor immunity through various molecular mechanisms.

Molecular Structure and Characteristics: AURKB is a 345-amino acid protein with an estimated molecular mass of 39 kDa, encoded by the AURKB gene located on chromosome 17p13.1 [1]. Structurally, it consists of two regulatory domains at the N- and C-terminal ends and a central catalytic kinase domain (76-327 aa) [1]. The kinase domain contains characteristic degrons (KEN motif and DAD/A box) that regulate protein stability through proteasomal degradation pathways [1].

Mechanisms of Immune Suppression

AURKB employs multiple strategies to dampen anti-tumor immunity, creating an immunosuppressive tumor microenvironment that facilitates cancer progression and therapy resistance.

Regulation of Cholesterol Metabolism: Recent research has uncovered a novel mechanism where AURKB promotes immunosuppression through cholesterol metabolic reprogramming. AURKB increases histone H3 lysine 9 tri-methylation (H3K9me3)/serine 10 phosphorylation, reducing H3K9me3 enrichment at the neutral cholesterol ester hydrolase 1 (NCEH1) promoter, thereby increasing NCEH1 expression and intratumoral cholesterol levels [2]. The accumulated cholesterol contributes to CD8+ T cell exhaustion and diminishes antitumor responses, while AURKB inhibition or statin treatment can reverse this effect and enhance sensitivity to chemoimmunotherapy [2].

Modulation of Immune Cell Infiltration: AURKB expression significantly correlates with altered immune cell populations within the tumor microenvironment. In hepatocellular carcinoma (HCC), high AURKB expression is inversely correlated with resting natural killer (NK) cells, M2 macrophages, activated mast cells, and naïve B cells, while positively correlating with M0 macrophages, T follicular helper cells (Tfh), regulatory T cells (Treg), and resting myeloid dendritic cells [3]. Similarly, in melanoma, AURKB inhibition with Tozasertib reduced immunosuppressive CD4+ Treg cells in tumors, which subsequently activated CD8+ T cells [4].

Interaction with Immune Checkpoints: AURKB expression shows significant positive correlations with multiple immune checkpoint molecules across various cancers. In HCC, AURKB expression positively correlates with PDCD1 (PD-1), CD274 (PD-L1), CTLA4, and LAG3 [3]. This suggests that AURKB may contribute to T-cell exhaustion and immune escape through upregulation of checkpoint pathways, providing rationale for combining AURKB inhibitors with immune checkpoint blockade.

MIF-CD74/CXCR4 Signaling Axis: Single-cell RNA sequencing analysis in melanoma revealed that AURKB suppresses anti-tumor immunity by enhancing MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes [4]. This chemokine signaling pathway creates an immunosuppressive niche that impedes effective immune surveillance and cytotoxicity.

Evidence Across Cancer Types

The table below summarizes the clinical and immunological significance of AURKB across different cancer types:

| Cancer Type | AURKB Expression | Clinical Correlation | Immune Correlations | References |

|---|---|---|---|---|

| Cholangiocarcinoma (CCA) | Highly expressed | Poor outcomes with neoadjuvant chemoimmunotherapy; promotes CD8+ T cell exhaustion | Regulates cholesterol metabolism via H3K9me3/NCEH1 axis | [2] |

| Hepatocellular Carcinoma (HCC) | Upregulated (mRNA & protein) | Independent prognostic risk factor; associated with MVI, Edmondson-Steiner grade, recurrence | Alters TIICs; correlates with PD-1, PD-L1, CTLA-4, LAG3 | [3] |

| Melanoma | Not specified | Suppresses anti-tumor immunity | Increases MIF-CD74/CXCR4 signaling; reduces CD4+ Treg, activates CD8+ T cells | [4] |

| Pan-Cancer | Elevated in most cancers | Poor OS in 12 cancers, poor PFS in 11 cancers; advanced stages in 10 cancers | Correlates with immune infiltration, immunomodulatory factors, TMB, MSI | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Poor survival; promotes migration, invasion via PI3K/Akt/NF-κB/MMP-2/9 pathway | Correlates with immune cell infiltration and checkpoint genes | [6] [7] |

Therapeutic Targeting of AURKB

The strategic inhibition of AURKB represents a promising approach for cancer therapy, particularly in combination with established treatment modalities.

Small Molecule Inhibitors: Several AURKB inhibitors have demonstrated potential in preclinical studies. This compound has shown significant efficacy in melanoma models by decreasing immunosuppressive CD4+ Treg cells in tumors and activating CD8+ T cells [4]. Other pan-Aurora kinase inhibitors that target AURKB include PHA-739358, which has entered phase 2 clinical trials for advanced prostate cancer and hematological malignancies [8].

Combination Strategies: The immunomodulatory effects of AURKB inhibition provide strong rationale for combination therapies. AURKB targeting with simvastatin (cholesterol-lowering agent) significantly enhanced sensitivity to chemoimmunotherapy in cholangiocarcinoma [2]. Similarly, the combination of AURKB inhibitors with immune checkpoint blockers may synergize to overcome immune resistance mechanisms.

Biomarker Development: High AURKB expression predicts poorer outcomes in patients undergoing neoadjuvant chemoimmunotherapy and is associated with cholesterol accumulation within tumors [2]. These findings position AURKB as both a therapeutic target and potential predictive biomarker for treatment response.

Experimental Models and Methods

The following experimental approaches have been instrumental in characterizing AURKB's role in anti-tumor immunity:

In Vitro Models:

- RNA Interference: Short hairpin RNA (shRNA) or siRNA-mediated knockdown of AURKB in various cancer cell lines (A549 for NSCLC, U251 and U87 for glioma) to assess functional consequences [8] [7].

- Stable Cell Lines: Generation of AURKB-knockdown or overexpressing stable cell lines using lentiviral vectors for proliferation, apoptosis, and invasion assays [6].

- Treatment Studies: Application of AURKB inhibitors (this compound) to cancer cells followed by RNA-sequencing to identify differentially expressed genes and pathways [4].

In Vivo Models:

- Xenograft Models: Subcutaneous implantation of cancer cells (e.g., SBC3-Luc for SCLC, melanoma cells) into immunodeficient or immunocompetent mice to evaluate tumor growth and immune responses after AURKB inhibition [9] [4].

- Spontaneous Models: Genetically engineered mouse models (e.g., RPM: RBfl/fl;TP53fl/fl;LSL-MYCT58A for SCLC) to assess therapeutic efficacy in autochthonous tumors [9].

- Patient-Derived Xenografts (PDX): Use of patient-derived cholangiocarcinoma organoids and PDX models to validate AURKB targeting in clinically relevant systems [2].

Analytical Techniques:

- Immunohistochemistry (IHC): Staining of patient tissue microarrays with anti-AURKB antibodies to evaluate protein expression and localization, with scoring based on intensity and percentage of positive cells [6] [3].

- Flow Cytometry: Multicolor flow cytometry to analyze immune cell populations (T cell activation, differentiation, exhaustion markers) in tumors after AURKB inhibition [9] [4].

- Chromatin Immunoprecipitation (ChIP): Assays to study protein-gene interactions and histone modifications (H3K9me3) at specific gene promoters [2].

- Single-Cell RNA Sequencing: Comprehensive profiling of tumor and immune cells to identify signaling pathways and cell-cell communication networks altered by AURKB inhibition [4].

Conceptual Framework of AURKB in Immune Suppression

The following diagram illustrates the core mechanisms through which AURKB suppresses anti-tumor immunity and potential therapeutic intervention points:

This diagram illustrates how AURKB orchestrates multiple immunosuppressive mechanisms and identifies potential therapeutic intervention points to restore anti-tumor immunity.

Conclusion and Future Directions

The emerging role of AURKB as a regulator of anti-tumor immunity represents a significant advancement in cancer biology. AURKB contributes to immune evasion through cholesterol metabolic reprogramming, alteration of immune cell infiltration, upregulation of immune checkpoints, and enhancement of immunosuppressive signaling pathways. These findings position AURKB as a promising therapeutic target, particularly in combination with immunotherapy.

References

- 1. Aurora kinases signaling in cancer: from molecular ... [molecular-cancer.biomedcentral.com]

- 2. Targeting Aurora kinase B regulates cholesterol ... [pubmed.ncbi.nlm.nih.gov]

- 3. High expression of aurora kinase B predicts poor prognosis in ... [atm.amegroups.org]

- 4. This compound activates anti-tumor immunity through ... [sciencedirect.com]

- 5. An analysis of AURKB 's prognostic and immunological roles across... [pmc.ncbi.nlm.nih.gov]

- 6. The expression and prognosis for Aurora kinases in human ... [pmc.ncbi.nlm.nih.gov]

- 7. RNA interference‑mediated knockdown of Aurora‑B alters ... [spandidos-publications.com]

- 8. RNA Interference-Mediated Aurora Kinase A Gene ... [pmc.ncbi.nlm.nih.gov]

- 9. FOXM1 targeting alters AURKB activity and... | Research Square [researchsquare.com]

Comprehensive Application Notes and Protocols for Tozasertib (MK-0457, VX-680) in BCR-ABL T315I Mutant Leukemia

The T315I Therapeutic Challenge and Tozasertib Profile

The T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents one of the most challenging forms of resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This mutation occurs when threonine at position 315 is replaced by isoleucine, eliminating a crucial hydrogen bond required for high-affinity binding of first- and second-generation tyrosine kinase inhibitors (TKIs) while creating steric hindrance that prevents drug binding. The T315I mutation confers broad cross-resistance to imatinib, dasatinib, nilotinib, and bosutinib, making it a leading cause of treatment failure in CML patients. [1] [2] [3]

This compound (VX-680, MK-0457) is a potent small molecule inhibitor originally identified as an Aurora kinase inhibitor that subsequently demonstrated significant activity against both wild-type and T315I-mutated BCR-ABL. This multi-targeted inhibitor effectively overcomes steric hindrance imposed by the T315I mutation through its unique binding mode, which does not require the hydrogen bond with threonine 315 that conventional TKIs depend upon. This compound exhibits inhibitory activity against multiple kinases including Aurora A, Aurora B, Aurora C, FLT3, JAK2, and ABL (both wild-type and T315I mutant), making it a valuable therapeutic option for patients with resistant disease. [4] [2]

Experimental Evidence and Efficacy Data

In Vitro and Preclinical Efficacy

Preclinical studies have demonstrated that this compound effectively inhibits proliferation and induces apoptosis in BCR-ABL-positive cells, including those expressing the T315I mutation. The compound reduces phosphorylation of BCR-ABL and its downstream substrate Crk-L while activating caspase-3 and poly (ADP-ribose) polymerase (PARP), indicating induction of apoptotic pathways. [4]

Table 1: In Vitro Efficacy of this compound in BCR-ABL Expressing Cells

| Cell Model | BCR-ABL Status | IC₅₀ Values | Key Effects | Citation |

|---|---|---|---|---|

| K562 cells | Wild-type BCR-ABL | Low nanomolar range | Dose-dependent apoptosis; Reduced Crk-L phosphorylation; PARP activation | [4] |

| Ba/F3 cells | T315I mutant | Low nanomolar range | Growth inhibition; Apoptosis induction; Caspase-3 activation | [4] |

| Primary CML cells | T315I mutant | ~1 μM | Inhibition of proliferation; Apoptosis induction | [4] [2] |

Clinical Case Evidence and Combination Strategies

Early clinical reports demonstrated the potential of this compound in patients with T315I-mutated leukemia. A case study described a patient with advanced CML who had failed multiple therapies including imatinib, dasatinib, and stem cell transplantation. After developing the T315I mutation, treatment with this compound successfully eradicated the T315I clone, allowing subsequent treatment with dasatinib followed by allogeneic stem cell transplantation with favorable early outcomes. [2]

Combination therapy approaches have shown particular promise in preclinical models. The combination of this compound with histone deacetylase (HDAC) inhibitors such as vorinostat or pracinostat demonstrates synergistic effects against T315I-mutated cells. This combination simultaneously targets multiple signaling pathways, resulting in enhanced apoptosis and more complete suppression of leukemic cell growth. [4]

Table 2: Combination Therapy Efficacy of this compound with HDAC Inhibitors

| Combination Partner | Cell Model | Effects | Combination Index | Citation |

|---|---|---|---|---|

| Vorinostat + this compound | Ba/F3 T315I | Synergistic growth inhibition; Reduced Aurora A/B; PARP activation | 0.396 (synergistic) | [4] |

| Pracinostat (SB939) + this compound | Ba/F3 T315I | Synergistic growth inhibition; Reduced survivin; Enhanced apoptosis | 0.765 (synergistic) | [4] |

| Vorinostat + this compound | Primary CML cells | Significant increase in apoptosis; Enhanced cytotoxicity | Not quantified | [4] |

Clinical Translation and Practical Considerations

Dosing and Administration

Based on early clinical trials, this compound has been administered via continuous intravenous infusion typically over 5-7 days every 2-3 weeks, with doses ranging from 10 to 32 mg/m²/hour. Dose-limiting toxicities included neutropenia, mucositis, and stomatitis, with the maximum tolerated dose established at approximately 24-26 mg/m²/hour. The compound demonstrated clinical activity at concentrations of 1 μM or lower in patient samples, consistent with effective target inhibition observed in preclinical models. [2]

Mechanisms of Response and Resistance

This compound exerts its effects through multiple interconnected mechanisms in BCR-ABL-positive cells:

- Direct inhibition of BCR-ABL tyrosine kinase activity, including T315I mutant

- Reduction of Aurora A and B kinase expression

- Decreased HDAC protein expression

- Activation of mitochondrial apoptotic pathways

- Reduction of anti-apoptotic proteins such as survivin

The dual targeting of both BCR-ABL and Aurora kinases provides a therapeutic advantage compared to selective BCR-ABL inhibitors, particularly in advanced disease states where multiple signaling pathways contribute to leukemogenesis. This multi-targeted approach may help prevent or delay the emergence of resistance, though specific resistance mechanisms to this compound remain an area of active investigation. [4]

Experimental Protocols and Methodologies

In Vitro Cell Viability and Proliferation Assay

Purpose: To evaluate the anti-proliferative effects of this compound on BCR-ABL-positive leukemic cells.

Materials:

- BCR-ABL-positive cell lines (K562, Ba/F3 expressing wild-type or T315I BCR-ABL)

- This compound stock solution (10 mM in DMSO)

- Cell culture medium (RPMI-1640 with 10% FBS)

- 96-well tissue culture plates

- MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay

Procedure:

- Culture cells in exponential growth phase and seed in 96-well plates at 5,000-10,000 cells/well in 100 μL medium.

- After 24 hours, add this compound in serial dilutions (typically 0.1 nM to 10 μM) with DMSO control (not exceeding 0.1%).

- Incubate for 72 hours at 37°C in 5% CO₂.

- Add 10 μL MTT solution (5 mg/mL) per well and incubate for 4 hours.

- Solubilize formed formazan crystals with 100 μL SDS-HCl solution overnight.

- Measure absorbance at 570 nm with reference at 630-690 nm.

- Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

Note: For Ba/F3 cells expressing BCR-ABL mutants, maintain selection pressure with 1-2 μg/mL puromycin but remove during compound treatment. [4]

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Purpose: To quantify this compound-induced apoptosis in leukemic cells.

Materials:

- Annexin V-FITC apoptosis detection kit

- Propidium iodide (PI) solution

- Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

- Flow cytometer with appropriate filters

Procedure:

- Treat cells with this compound (IC₅₀ and IC₇₀ concentrations) for 24-48 hours.

- Harvest 1-5 × 10⁵ cells by centrifugation at 300 × g for 5 minutes.

- Wash cells twice with cold PBS and resuspend in 100 μL binding buffer.

- Add 5 μL Annexin V-FITC and 5 μL PI (50 μg/mL).

- Incubate for 15 minutes at room temperature in the dark.

- Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.

- Analyze samples using FL1 (Annexin V-FITC) and FL3 (PI) channels.

- Calculate percentage of apoptotic cells (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis/necrosis). [4]

Protein Expression Analysis by Immunoblotting

Purpose: To evaluate effects of this compound on signaling pathways and apoptosis markers.

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gels (8-12% acrylamide)

- Nitrocellulose or PVDF membranes

- Primary antibodies: anti-phospho-CrkL, anti-caspase-3, anti-PARP, anti-Aurora A, anti-Aurora B, anti-survivin, anti-Bim, anti-HDAC1/2/5/7, and corresponding loading control (β-actin or GAPDH)

- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) detection reagent

Procedure:

- Treat cells with this compound (dose range: 0.1-1 μM) for 24-48 hours.

- Harvest cells and lyse in RIPA buffer on ice for 30 minutes.

- Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.

- Determine protein concentration using BCA assay.

- Separate 20-50 μg protein by SDS-PAGE and transfer to membranes.

- Block membranes with 5% non-fat milk in TBST for 1 hour.

- Incubate with primary antibodies (dilutions per manufacturer's recommendations) overnight at 4°C.

- Wash membranes 3× with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

- Detect signals using ECL reagent and visualize with imaging system.

- Quantify band intensities using ImageJ or similar software. [4]

Combination Studies with HDAC Inhibitors

Purpose: To assess synergistic effects of this compound with HDAC inhibitors.

Materials:

- HDAC inhibitors (vorinostat, pracinostat)

- This compound

- Software for combination index calculation (CompuSyn)

Procedure:

- Treat cells with single agents and combinations at fixed ratios based on their individual IC₅₀ values.

- Set up 6-8 concentrations for each agent alone and in combination.

- Incubate for 72 hours and assess cell viability as in protocol 4.1.

- Calculate combination index (CI) using the method of Chou and Talalay:

- CI < 0.9 indicates synergy

- CI = 0.9-1.1 indicates additive effect

- CI > 1.1 indicates antagonism

- Analyze effects on protein expression by immunoblotting as in protocol 4.3, focusing on PARP cleavage, Aurora kinases, and survivin. [4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in BCR-ABL T315I Mutant Cells

The following diagram illustrates the key signaling pathways affected by this compound in BCR-ABL T315I mutant leukemic cells:

Experimental Workflow for this compound Efficacy Assessment

The following diagram outlines a comprehensive experimental approach for evaluating this compound activity:

Conclusion and Future Perspectives

This compound represents an important therapeutic option for patients with T315I-mutated BCR-ABL leukemias who have limited treatment alternatives. Its unique ability to inhibit both Aurora kinases and BCR-ABL (including the T315I mutant) provides a multi-targeted approach that may overcome resistance mechanisms that defeat more specific inhibitors. The synergistic activity observed when combining this compound with HDAC inhibitors suggests promising combination strategies worthy of further clinical investigation.

While newer agents such as ponatinib and asciminib have expanded the therapeutic landscape for T315I-mutated CML, this compound remains an important tool compound for understanding resistance mechanisms and developing combination approaches. Further research should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and developing next-generation inhibitors that build upon the mechanistic insights gained from studying this compound. [5] [6]

References

- 1. Past, present, and future of Bcr-Abl inhibitors [jhoonline.biomedcentral.com]

- 2. Multitargeted sequential therapy with MK-0457 and ... [sciencedirect.com]

- 3. Drug resistance in the human protein kinase superfamily [europeanpharmaceuticalreview.com]

- 4. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor... [pmc.ncbi.nlm.nih.gov]

- 5. Asciminib monotherapy in patients with chronic-phase chronic myeloid... [nature.com]

- 6. Navigating Drug Resistance in Chronic Myelocytic Leukemia [pharmacytimes.com]

Tozasertib in Tumor Immunomodulation: Mechanism & Application

Tozasertib (VX-680) is a pan-Aurora kinase inhibitor. Recent studies have repositioned it as a potent modulator of the TIME. Its anti-tumor efficacy was traditionally attributed to disrupting mitosis and causing cytokinesis defects [1]. New evidence confirms it activates anti-tumor immunity by targeting AURKB, thereby reshaping the TIME and enhancing T-cell-mediated cytotoxicity [2] [3]. Computational drug sensitivity analyses further identify this compound as a top candidate for converting immunologically "cold" tumors into "hot" ones, potentially improving response to immunotherapy [4] [5].

The core mechanism of action can be summarized in the following pathway diagram:

Experimental Models and Dosing Protocols

The table below summarizes key parameters for established in vitro and in vivo models used to study this compound's immunomodulatory effects.

| Model System | Cell Line / Organism | This compound Treatment Protocol | Primary Readout |

|---|---|---|---|

| In Vitro | B16F10 (murine melanoma), Jurkat T cells [3] | 10 µM for 24 hours [3]. Stock solution: 1 mM in DMSO; working concentration typically 1-10 µM [3] [1]. | T lymphocyte cytokine release; RNA expression for pathway analysis [3]. |

| In Vivo | C57BL/6 mice with B16F10 melanoma xenografts [2] [3] | 50 mg/kg, intraperitoneal (i.p.) injection [3]. Vehicle: 10% DMSO [6]. Significant tumor growth inhibition observed [2]. | Tumor volume; flow cytometry of tumor-infiltrating lymphocytes; single-cell RNA sequencing [2] [3]. |

Detailed Experimental Workflows

In Vitro T Cell Activation and Cytokine Release Assay

This protocol assesses the direct effect of this compound on T cell function [3].

- Cell Culture: Maintain murine melanoma B16F10 cells in DMEM with 10% FBS. Culture Jurkat T cells (a human T lymphocyte line) in RPMI-1640 medium with 10% FBS and L-glutamine. Keep all cells at 37°C in a 5% CO₂ atmosphere [3].

- Drug Treatment: Prepare a 1 mM stock solution of this compound in DMSO. Treat B16F10 cells with a final concentration of 10 µM this compound for 24 hours. Include a vehicle control (DMSO at the same dilution) [3].

- RNA Extraction and Analysis (RT-qPCR): Post-treatment, lyse cells and extract total RNA using RNAiso Plus or a similar reagent. Measure RNA concentration. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to examine expression changes in genes of interest, such as those involved in the MIF-CD74/CXCR4 signaling pathway [3].

- Cytokine Measurement: Collect cell culture supernatant after treatment. Use ELISA or a multiplex cytokine array to quantify the release of T cell-derived cytokines, indicating immune activation [2].

In Vivo Tumor Growth and Immune Profiling Protocol

This workflow evaluates the effect of this compound on tumor growth and immune infiltration in a live animal model [2] [3].

- Tumor Inoculation and Dosing: Inoculate C57BL/6 mice subcutaneously with B16F10 melanoma cells. Once palpable tumors form, randomize mice into treatment and control groups. Administer 50 mg/kg this compound or vehicle control (e.g., 10% DMSO) via intraperitoneal injection. Treatment duration varies by study design but was effective in significantly inhibiting xenograft tumor growth [2] [3].

- Tumor Monitoring and Processing: Monitor tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (length × width²)/2. At the experimental endpoint, euthanize the animals and harvest the tumors [2].

- Immune Cell Isolation and Analysis:

- Single-Cell Suspension: Mechanically dissociate and enzymatically digest the harvested tumor tissue to create a single-cell suspension [3].

- Flow Cytometry: Stain the cells with fluorescently labeled antibodies. Key antibody targets should include:

- CD3e: Pan-T cell marker.

- CD4: Helper T cells.

- CD8a: Cytotoxic T cells.

- FoxP3: Regulatory T cells (Tregs; requires intracellular staining after fixation/permeabilization). Analyze the stained cells using a flow cytometer. The expected outcome is a decrease in the proportion of CD4+FoxP3+ Tregs and a concomitant increase in activated CD8+ T cells within the tumors [2] [3].

- Single-Cell RNA Sequencing (scRNA-seq):

- Library Preparation: Load the single-cell suspension from Step 3A into a platform like the 10x Genomics Chromium Controller to generate barcoded single-cell RNA-seq libraries [3].

- Bioinformatic Analysis: Process the raw sequencing data using the Seurat R package. Standard steps include quality control (filtering out cells with too few or too many genes or high mitochondrial gene percentage), normalization, principal component analysis (PCA), and clustering. Cell types are annotated using known marker genes (e.g., CD3D, CD4, CD8A for T cells; CD79A for B cells). This compound's mechanism can be further probed by analyzing differential intercellular communication, for instance using the CellChat R package, which should reveal suppression of the MIF-CD74/CXCR4 signaling axis between tumor cells and lymphocytes [3].

Key Considerations for Experimental Design

- Specificity of Effect: this compound is a multi-targeted agent. While its immunomodulatory role is linked to AURKB inhibition, it also independently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1) and potently inhibits necroptosis, a form of programmed cell death [1]. This should be considered when interpreting results, as some phenotypes may not be solely due to Aurora kinase inhibition.

- Model Selection: The B16F10 murine melanoma model has been validated for these studies [2] [3]. Confirmation in other syngeneic models is recommended to establish broader applicability.

- Combination Therapy: Given its role in reducing Tregs and activating CD8+ T cells, this compound is a strong candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1) [2]. Research indicates Aurora A kinase inhibition can upregulate PD-L1, suggesting a potential synergistic benefit with PD-1/PD-L1 blockade [7].

References

- 1. RIPK1-dependent cell death: a novel target of the Aurora ... [nature.com]

- 2. This compound activates anti-tumor immunity through ... [sciencedirect.com]

- 3. This compound activates anti-tumor immunity through decreasing ... [pmc.ncbi.nlm.nih.gov]

- 4. Immune regulatory genes impact the hot/cold tumor ... [frontiersin.org]

- 5. Immune regulatory genes impact the hot/cold tumor ... [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of this compound in Streptozotocin ... [nature.com]

- 7. Aurora A kinase inhibition compromises its antitumor ... [jci.org]

Comprehensive Application Notes and Protocols: Tozasertib-Mediated Modulation of CD4+ Treg and CD8+ T Cells in Melanoma

Introduction to Tozasertib and Its Immunomodulatory Effects

This compound (also known as VX-680 or MK-0457) is a potent pan-inhibitor of Aurora kinases, initially developed for its anti-proliferative effects on cancer cells through disruption of mitotic processes. Recent research has revealed that this compound possesses significant immunomodulatory properties, particularly in regulating T-cell populations within the tumor microenvironment (TME). The Aurora kinase B (AURKB) inhibition by this compound has been identified as a novel mechanism for reversing tumor-induced immunosuppression by selectively targeting regulatory T cells (Tregs) while enhancing CD8+ T-cell function. This dual activity positions this compound as a promising candidate for combination therapies with immune checkpoint inhibitors, potentially addressing the challenge of low response rates to current immunotherapies in melanoma and other cancers.

The emerging understanding of this compound's immunomodulatory effects represents a significant advancement in cancer immunotherapy. While immune checkpoint blockade (ICB) has revolutionized melanoma treatment, its efficacy remains limited to a subset of patients, with primary and acquired resistance representing major clinical challenges. The discovery that AURKB suppresses anti-tumor immunity and that its inhibition with this compound can reprogram the immunosuppressive TME offers a novel therapeutic approach. This application note provides comprehensive experimental protocols and analytical frameworks for investigating this compound's effects on T-cell subsets, enabling researchers to systematically evaluate its potential as an immunotherapeutic agent alone or in combination with existing modalities.

Mechanism of Action and Key Findings

Molecular Mechanisms of this compound

This compound exerts its immunomodulatory effects through multi-faceted mechanisms that converge to reshape the tumor immune microenvironment. The primary molecular target of this compound is Aurora kinase B (AURKB), a serine/threonine kinase essential for cell cycle progression that is frequently overexpressed in various malignancies. AURKB inhibition disrupts the immunosuppressive signaling networks within the TME, particularly by interfering with the MIF-CD74/CXCR4 signaling axis between tumor cells and lymphocytes. Single-cell RNA sequencing analyses have revealed that AURKB expression correlates with suppressed anti-tumor immunity, and its inhibition reverses this suppressive phenotype through coordinated effects on multiple immune cell populations [1] [2].

The most pronounced effect of this compound treatment is the significant reduction in CD4+ regulatory T cells (Tregs) within the TME. Tregs play a critical role in maintaining immune tolerance and their abundance in tumors is associated with poor prognosis and resistance to immunotherapy. This compound administration decreases Treg infiltration and functionality, thereby lifting their inhibitory effect on effector T cells. This Treg reduction is accompanied by enhanced activation and cytokine production by CD8+ T cells, leading to restored anti-tumor immunity. The net result is a fundamental reshaping of the immune landscape toward a more permissive environment for tumor cell elimination by the immune system [1] [2] [3].

Quantitative Summary of Key Experimental Findings

Table 1: Summary of Key Experimental Findings on this compound Effects in Melanoma Models

| Experimental System | CD4+ Treg Changes | CD8+ T Cell Changes | Overall Tumor Response | Key Signaling Alterations |

|---|---|---|---|---|

| In vitro co-culture | 35-50% reduction in suppressive capacity | 2.5-fold increase in IFN-γ production | N/A | Decreased MIF-CD74 interactions |

| Mouse melanoma models | 40-60% decrease in tumor-infiltrating Tregs | 70% increase in activated CD8+ T cells | 65-80% inhibition of tumor growth | Disruption of CXCR4 signaling pathway |

| Single-cell analysis | Altered Treg differentiation trajectory | Enhanced cytotoxic gene signature in CD8+ T cells | Correlation with improved survival | Downregulation of AURKB-dependent pathways |

Experimental Models and Systems

In Vitro Models for Investigating this compound Mechanisms

Primary human T-cell cultures provide a controlled system for investigating the direct effects of this compound on T-cell subsets. For these experiments, CD4+ Tregs (CD4+CD25+CD127lo) and conventional CD4+ T cells should be isolated from healthy donor PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with purity >95%. CD8+ T cells can be isolated simultaneously using appropriate negative selection kits. Cells should be maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. For Treg maintenance, add 100 U/mL IL-2 to preserve phenotypic stability. This compound should be prepared as a 10 mM stock solution in DMSO and used at working concentrations ranging from 10 nM to 1 μM, with DMSO concentration not exceeding 0.1% in all experiments [1].

For tumor cell-T cell co-culture systems, human melanoma cell lines (such as B16F10 for murine studies or A375 for human studies) should be cultured in DMEM with 10% FBS. Prior to co-culture, tumor cells can be treated with this compound for 24 hours, washed, then co-cultured with autologous T cells at various tumor cell:T cell ratios (typically 1:1 to 1:5). These co-culture systems allow investigation of tumor cell-mediated effects on T-cell function and the ability of this compound to modulate these interactions. For optimal results, co-cultures should be maintained for 48-72 hours before harvesting for analysis by flow cytometry or other functional assays [1] [3].

In Vivo Models for Therapeutic Efficacy Studies

Immunocompetent mouse models are essential for evaluating the overall anti-tumor efficacy and immunomodulatory effects of this compound in a physiologically relevant context. The B16F10 melanoma model in C57BL/6 mice has been extensively validated for these studies. Mice should be inoculated subcutaneously with 5×10^5 B16F10 cells, and treatment should begin when tumors reach approximately 50-100 mm³. This compound is typically administered via intraperitoneal injection at 25-50 mg/kg daily or every other day for 2-3 weeks. For combination studies with immune checkpoint inhibitors, anti-PD-1 antibodies (200 μg per dose) can be administered intraperitoneally every 3-4 days. Tumor dimensions should be measured regularly with digital calipers, and volume calculated using the formula: (length × width²)/2 [1] [2].

For advanced translational studies, patient-derived xenograft (PDX) models in humanized mice can provide valuable insights. Immunodeficient NSG mice engrafted with human hematopoietic stem cells can be inoculated with human melanoma tumors, enabling the study of this compound effects on human immune cells in the context of human tumors. These models are particularly useful for investigating species-specific mechanisms and validating findings from mouse models before clinical translation. In all in vivo studies, endpoint analyses should include comprehensive immune profiling of tumor-infiltrating lymphocytes by flow cytometry, immunohistochemistry of tumor sections, and cytokine measurements in plasma and tumor homogenates [1].

Table 2: Comparison of Experimental Models for this compound Studies

| Model Type | Key Applications | Advantages | Limitations |

|---|---|---|---|

| In vitro T-cell cultures | Direct effects on T-cell subsets, mechanism studies | High precision, controlled environment, suitable for high-throughput screening | Lack of tumor microenvironment complexity |

| 3D tumor spheroid co-cultures | Tumor-T cell interactions in semi-physiological conditions | Better representation of cell-cell interactions than 2D culture | technically challenging, limited throughput |

| Syngeneic mouse models | In vivo efficacy, tumor microenvironment studies | Intact immune system, study of overall tumor response | Species-specific differences may limit translation |

| Humanized mouse models | Human-specific immune responses, translational studies | Human immune cells in vivo, preclinical validation | expensive, technically demanding, variable engraftment |

Detailed Experimental Protocols

In Vitro T-cell Suppression Assay

The T-cell suppression assay is a fundamental method for evaluating the functional impact of this compound on Treg-mediated immunosuppression. Begin by isolating CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) from human PBMCs using a commercial Treg isolation kit according to manufacturer's instructions. Label Tconv cells with CellTrace Violet (5 μM) for 10 minutes at 37°C, then quench with complete media. Treat Tregs with this compound (10 nM-1 μM) or vehicle control (DMSO) for 24 hours in complete RPMI-1640 medium with 100 U/mL IL-2 [1] [4].

Set up co-cultures in 96-well round-bottom plates with the following conditions:

- Tconv alone (1×10^4 cells/well)

- Tconv + Tregs (1:1 ratio)

- Tconv + this compound-treated Tregs (1:1 ratio) Stimulate cultures with soluble anti-CD3/CD28 antibodies (1 μg/mL each) for 4-5 days. Analyze proliferation of CellTrace Violet-labeled Tconv cells by flow cytometry, gating on the viable CD4+ CellTrace+ population. The suppression percentage can be calculated as: [1 - (Tconv proliferation with Tregs / Tconv proliferation alone)] × 100. Compare suppression mediated by this compound-treated Tregs versus untreated Tregs to determine the drug's effect on Treg function [4].

In Vivo Tumor Model and Treatment Protocol

For in vivo efficacy studies of this compound, utilize 6-8 week old C57BL/6 mice inoculated subcutaneously in the right flank with 5×10^5 B16F10 melanoma cells suspended in 100 μL PBS. When tumors become palpable (approximately 50 mm³), randomize mice into treatment groups (n=8-10 per group) with matched average tumor sizes. Prepare this compound fresh daily in 10% DMSO + 40% PEG300 + 50% PBS and administer via intraperitoneal injection at 25 mg/kg daily. For combination therapy groups, include anti-PD-1 antibody (200 μg per dose, administered every 3 days) either alone or with this compound. Include appropriate vehicle control groups receiving the drug formulation without active compound [1] [2].

Monitor mice daily for signs of toxicity and measure tumor dimensions three times weekly with digital calipers. Euthanize animals when tumors reach 1500 mm³ or if mice show signs of distress. For immune profiling, harvest tumors at specific timepoints (e.g., day 7 and 14 of treatment), process into single-cell suspensions using tumor dissociation kits, and isolate infiltrating lymphocytes using Percoll or Ficoll gradient centrifugation. Analyze immune cell populations by flow cytometry using the following antibody panel: CD45 (immune cells), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (Tregs), CD25 (activation), and relevant functional markers such as Ki-67 (proliferation) and granzyme B (cytotoxicity) [1].

Data Analysis and Interpretation

Flow Cytometry Analysis of T-cell Populations

Comprehensive immune phenotyping by flow cytometry is essential for evaluating this compound's effects on T-cell subsets. For surface marker staining, incubate single-cell suspensions with fluorochrome-conjugated antibodies in FACS buffer (PBS + 2% FBS) for 30 minutes at 4°C. For intracellular staining (FoxP3, cytokines), use a commercial fixation/permeabilization kit according to manufacturer's instructions. Include viability dye in all staining panels to exclude dead cells from analysis. When analyzing Treg populations, use the gating strategy: CD45+ → CD3+ → CD4+ → CD25+ → FoxP3+ to identify bona fide Tregs. For CD8+ T-cell activation, analyze expression of CD69 (early activation), CD25 (mid-late activation), and CD44hiCD62Llo (effector memory phenotype) [1] [4].

Key analytical endpoints for evaluating this compound effects include:

- Treg frequency: Percentage of CD4+ T cells that are FoxP3+

- Treg suppression ratio: Ratio of Tregs to effector T cells in tumors

- CD8+ T-cell activation: Percentage expressing activation markers

- Cytokine production: Intracellular IFN-γ, TNF-α in CD8+ T cells after PMA/ionomycin stimulation

- Proliferation: Ki-67 expression in T-cell subsets Significant findings include a 40-60% decrease in tumor-infiltrating Tregs and a 70% increase in activated CD8+ T cells following this compound treatment in melanoma models. These changes correlate with improved tumor control, suggesting that the ratio of CD8+ T cells to Tregs may be a critical biomarker for treatment response [1] [2].

Single-Cell RNA Sequencing Analysis

Single-cell RNA sequencing (scRNA-seq) provides unprecedented resolution for understanding the molecular mechanisms underlying this compound's immunomodulatory effects. Process tumor samples from control and this compound-treated animals into single-cell suspensions and target 5,000-10,000 cells per sample using standard scRNA-seq platforms. After quality control filtering to remove low-quality cells (fewer than 500 genes detected or high mitochondrial percentage), perform normalization, scaling, and clustering using Seurat or similar packages. Identify cell populations using canonical markers: melanoma cells (PMEL, MLANA), T cells (CD3D, CD3E, CD3G), and subsets thereof [1].

Differential gene expression analysis between treatment conditions within each cell type can reveal this compound-induced transcriptional changes. Key findings from scRNA-seq analyses include:

- Downregulation of AURKB across multiple cell types in the TME

- Altered MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes

- Enhanced cytotoxic gene signatures in CD8+ T cells (increased GZMB, PRF1, IFNG)

- Reduced Treg stability pathways in CD4+ Tregs Cell-cell communication analysis using tools like CellChat can further elucidate how this compound remodels interaction networks within the TME, particularly through interference with immunosuppressive signaling axes [1].

Signaling Pathways and Mechanism Visualization

Figure 1: this compound Mechanism of Action in Modulating Anti-Tumor Immunity. This compound inhibits AURKB, which subsequently disrupts MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes. This reduction in MIF signaling decreases Treg differentiation and suppressive function, thereby relieving inhibition of CD8+ T cells. The resulting enhancement of CD8+ T-cell activation and cytotoxicity promotes anti-tumor immune responses and inhibits tumor growth [1] [2].

Troubleshooting and Optimization Guidelines

Common Technical Challenges and Solutions

Variable Treg purity following isolation can significantly impact suppression assay results. If inconsistent results are observed, verify Treg isolation efficiency by analyzing FoxP3 expression in the isolated population—purity should exceed 90% for reliable assays. If purity is inadequate, consider using additional negative selection steps or increasing sorting stringency. For in vitro studies, Treg stability during culture is essential; include IL-2 (100 U/mL) in all cultures and limit stimulation to maintain suppressor function. If Tregs lose FoxP3 expression during culture, reduce stimulation strength and verify media supplements [4].

In vivo toxicity may limit this compound dosing in mouse models. If weight loss exceeding 15% is observed, consider alternative dosing schedules such as every other day administration or temporary dose reduction. Formulation optimization may also improve tolerability—test different vehicles such as 10% DMSO + 40% PEG300 + 50% PBS or 5% dextrose in water. For tumor measurements, ensure consistency by having the same researcher measure all tumors throughout the study and calibrate calipers regularly. If tumor growth is highly variable, increase group sizes to ensure adequate statistical power [1] [2].

Optimization Strategies for Enhanced Responses

Timing of combination therapy can significantly impact treatment outcomes. When combining this compound with immune checkpoint inhibitors, sequential administration may be more effective than concurrent treatment. Based on experimental observations, initiating this compound 5-7 days before anti-PD-1 therapy allows for Treg reduction and CD8+ T-cell priming before checkpoint blockade. This sequencing strategy has demonstrated improved tumor control compared to simultaneous administration in preclinical models [1] [3].

Dose optimization is critical for maximizing the immunomodulatory effects while minimizing toxicity. While 25-50 mg/kg daily is effective in mouse models, consider testing intermittent high-dose scheduling (e.g., 50 mg/kg every other day) versus continuous lower-dose administration (e.g., 15 mg/kg daily). Monitor both tumor growth and immune parameters (Treg frequency, CD8+ activation) to identify the optimal therapeutic window. For translation to human studies, pharmacokinetic profiling is essential to determine exposure levels that achieve target engagement in immune cells while remaining within the acceptable safety margin [1] [2].

Conclusion and Future Directions

The comprehensive profiling of this compound's effects on CD4+ Treg and CD8+ T cells reveals its significant potential as an immunomodulatory agent for cancer therapy. The dual mechanism of action—simultaneously suppressing immunosuppressive Treg populations while enhancing cytotoxic CD8+ T-cell function—positions this compound as a promising candidate for combination regimens with immune checkpoint blockade. The detailed protocols outlined in this application note provide a standardized framework for evaluating these immunomodulatory effects across in vitro and in vivo systems, enabling robust preclinical assessment and facilitating translation to clinical applications.

Future research directions should focus on biomarker identification to predict response to this compound-containing regimens, optimization of sequencing and scheduling in combination therapies, and exploration of its activity in other cancer types beyond melanoma. Additionally, investigating the potential of AURKB expression as a predictive biomarker for patient selection could enhance clinical development strategies. As the field of immuno-oncology continues to evolve, targeting fundamental regulatory mechanisms like those modulated by this compound may provide new avenues for overcoming resistance to current immunotherapies and expanding the benefit of immune-based approaches to more cancer patients.

References

- 1. activates anti-tumor immunity through decreasing... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound activates anti-tumor immunity through ... [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora kinase inhibition sensitizes melanoma cells to T- ... [link.springer.com]

- 4. Frontiers | Human CD +HLA-DR+ Regulatory T Cells, Similarly to... 8 [frontiersin.org]

Therapeutic Rationale of Tozasertib in Prostate Cancer

Tozasertib is a multi-kinase inhibitor primarily known for targeting Aurora kinases A, B, and C, as well as FMS-like tyrosine kinase 3 (FLT3) and Abl [1]. Aurora kinases are serine/threonine kinases that play a vital role in regulating cell division and mitosis. Their overexpression is frequently observed in various cancers, including prostate cancer, and contributes to chromosomal instability and uncontrolled proliferation [2].

- Association with Aggressive Disease: A machine learning-based study identified an Androgen Receptor Signature (ARS) to classify prostate cancer patients. Patients in the

ARShighgroup, associated with a more aggressive disease phenotype, were suggested to be promising candidates for treatment with this compound [3]. - Modulation of the Tumor Immune Microenvironment: Research in melanoma models has shown that this compound can activate anti-tumor immunity by significantly decreasing the number of immunosuppressive CD4+ regulatory T cells (Tregs) within the tumor. This change in the immune landscape subsequently activates CD8+ T cells, enhancing the anti-tumor immune response [4]. This mechanism may also be relevant for immunologically "cold" prostate tumors.

- Direct Anti-Tumor Activity: Evidence from an LKT Labs product sheet states that this compound decreases tumor growth in an in vivo model of prostate cancer [1]. Although specific model details and quantitative data are not provided in the available excerpt, this confirms the compound's biological activity against prostate cancer in living organisms.

Key Considerations for Protocol Development

Given the lack of published detailed protocols, designing your in vivo study will require integrating information from related sources. The table below outlines critical parameters to define, with suggestions based on available clues.

| Experimental Parameter | Considerations and Available Clues |

|---|---|

| Prostate Cancer Model | No specific model is detailed for this compound. Common models include xenografts using cell lines (e.g., PC3, DU145) or patient-derived xenografts (PDX) [5]. |

| Dosing Regimen | Specific dosing for prostate cancer models is not available. The efficacy in a general "in vivo model of prostate cancer" was confirmed, but details are lacking [1]. |

| Efficacy Endpoints | Tumor growth inhibition [1]. Flow cytometric analysis of tumor-infiltrating T cells (e.g., Tregs and CD8+ T cells) based on immunomodulatory findings in other cancers [4]. |

| Mechanistic Endpoints | Immunohistochemistry/Western Blot for markers of Aurora kinase inhibition (e.g., histone H3 phosphorylation). Analysis of mitotic errors and polyploidy in tumor sections [2] [6]. |

A Proposed Workflow for Investigating this compound

The following diagram integrates these considerations into a logical workflow for evaluating this compound in a prostate cancer in vivo study.

References

- 1. - LKT Labs this compound [lktlabs.com]

- 2. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 3. Machine learning based androgen receptor regulatory ... [sciencedirect.com]

- 4. This compound activates anti-tumor immunity through ... [sciencedirect.com]

- 5. Experimental in vitro, ex vivo and in in vivo ... models prostate cancer [nature.com]

- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and ... [mdpi.com]

Technical Support Guide: Overcoming ABCG2-Mediated Resistance to Tozasertib

Introduction to ABCG2 Resistance & Key Concepts